molecular formula C21H22N4O5 B611680 VHL-IN-15 CAS No. 1360616-29-0

VHL-IN-15

Numéro de catalogue B611680
Numéro CAS: 1360616-29-0
Poids moléculaire: 410.43
Clé InChI: HFCLIEBJTGJKSV-AEFFLSMTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VHL-IN-15 is a potent von Hippel-Lindau protein (VHL) ligand which disrupts the VHL/HIF-1α interaction.

Applications De Recherche Scientifique

1. Gene Alterations and Clinical Parameters

The VHL gene, crucial in conventional (clear cell) renal cell carcinoma, has been extensively studied for genetic and epigenetic changes. Analyses involving mutation detection, loss of heterozygosity (LOH), and promoter methylation have highlighted its significance relative to clinicopathologic characteristics and patient outcomes. Research indicates strong correlations between VHL changes and clinical variables, suggesting that VHL defects are integral to conventional renal cell carcinomas. However, the clinical significance of specific VHL alterations needs further exploration at the protein level beyond genetic and epigenetic analysis (Young et al., 2009).

2. VHL Tumor Suppressor Gene in Renal Carcinoma

VHL mutations are a common occurrence in sporadic renal carcinomas. Analyzing localized and advanced tumors from patients, the studies have discovered a high frequency of VHL mutations and LOH in clear cell renal carcinomas. This underscores the VHL gene's critical role in kidney tumorigenesis and its potential as a therapeutic target (Gnarra et al., 1994).

3. VHL Disease Tumor Suppressor Gene: Germline Mutations and Phenotype Correlations

VHL disease is characterized by a range of tumors and cysts. Germline mutations in the VHL gene have been linked with this disease's phenotypic diversity. Notably, the types of mutations in the VHL gene distinguish between VHL types with or without pheochromocytoma. This genetic insight is pivotal for presymptomatic diagnosis and understanding the genetic mechanisms underlying VHL disease (Chen et al., 1995).

4. VHL Gene Inactivation in Disease Tumors

The VHL gene's somatic inactivation is a key aspect of VHL disease tumor development. Studies involving tumors from VHL disease patients reveal patterns of LOH at the VHL locus. Interestingly, in cases where it could be discerned, the wild-type allele, not the mutant, was lost. This finding sheds light on the mechanism of tumorigenesis in VHL disease and suggests a role for the VHL gene as a recessive tumor suppressor (Prowse et al., 1997).

5. VHL Gene Alterations in Clear Cell Renal Tumors

A comprehensive analysis of VHL gene alterations in clear cell renal cancer has been conducted to understand the prevalence and subtype associations with patient and tumor characteristics. Discovering a high prevalence of VHL mutations and promoter hypermethylation in these tumors underscores the VHL gene's pivotal role in clear cell renal cell carcinoma (ccRCC) pathogenesis. This research provides a foundation for using VHL molecular subtypes as markers for tumor heterogeneity and for future studies aimed at understanding ccRCC etiology and progression (Nickerson et al., 2008).

Propriétés

Numéro CAS

1360616-29-0

Formule moléculaire

C21H22N4O5

Poids moléculaire

410.43

Nom IUPAC

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H22N4O5/c1-13-6-17(30-24-13)8-20(27)25-11-16(26)7-18(25)21(28)23-9-14-2-4-15(5-3-14)19-10-22-12-29-19/h2-6,10,12,16,18,26H,7-9,11H2,1H3,(H,23,28)/t16-,18+/m1/s1

Clé InChI

HFCLIEBJTGJKSV-AEFFLSMTSA-N

SMILES

O=C([C@H]1N(C(CC2=CC(C)=NO2)=O)C[C@H](O)C1)NCC3=CC=C(C4=CN=CO4)C=C3

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

VHL-IN 15;  VHL IN-15;  VHL-IN-15

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VHL-IN-15
Reactant of Route 2
Reactant of Route 2
VHL-IN-15
Reactant of Route 3
VHL-IN-15
Reactant of Route 4
Reactant of Route 4
VHL-IN-15
Reactant of Route 5
Reactant of Route 5
VHL-IN-15
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
VHL-IN-15

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.